Threo-dihydrobupropion
CAS No.: 153365-82-3
Cat. No.: VC0124501
Molecular Formula: C13H20ClNO
Molecular Weight: 241.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 153365-82-3 |
|---|---|
| Molecular Formula | C13H20ClNO |
| Molecular Weight | 241.76 |
| IUPAC Name | (1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol |
| Standard InChI | InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12+/m0/s1 |
| SMILES | CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C |
Introduction
| Chemical Identifier | Value |
|---|---|
| CAS Registry Number | 92264-82-9 |
| InChI | InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12+/m0/s1 |
| InChI Key | NDPTTXIBLSWNSF-JOYOIKCWSA-N |
| Canonical SMILES | CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C |
| Isomeric SMILES | CC@@HNC(C)(C)C |
| DSSTOX Substance ID | DTXSID70431488 |
Stereochemistry and Conformational Analysis
Stereoisomers
(1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol contains two stereogenic centers at C1 and C2, resulting in four possible stereoisomers: (1S,2S), (1R,2R), (1S,2R), and (1R,2S). The specific isomer under examination has the (1S,2S) configuration, representing one of the two possible diastereomers (erythro or threo forms). This stereochemical specificity is crucial for the compound's biological activity, as different stereoisomers typically exhibit varying pharmacological profiles.
The erythro and threo designations refer to the relative orientation of the hydroxyl and amino groups. In the threo configuration, these groups are on opposite sides of the molecular plane, while in the erythro configuration, they are on the same side. This configurational difference can significantly impact the compound's ability to interact with biological targets such as neurotransmitter transporters and receptors, potentially resulting in different pharmacological activities among the stereoisomers.
Conformational Properties
Beyond its fixed stereochemistry, (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol exhibits conformational flexibility around several single bonds, particularly those connecting the functional groups to the propanol backbone. Rotation around these bonds generates multiple possible conformers that exist in dynamic equilibrium. The energetically favored conformations are influenced by factors including:
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Steric interactions, particularly those involving the bulky tert-butyl group
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Electronic effects, including dipole-dipole interactions
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Intramolecular hydrogen bonding possibilities between the hydroxyl and amino groups
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Hyperconjugation effects involving the various functional groups
These conformational properties contribute to the compound's three-dimensional structure in solution, which ultimately influences its binding affinity and selectivity for biological targets. The preferred conformation in biological environments may differ from that in isolation due to interactions with the binding pocket of target proteins or receptors.
Synthesis Methods
Synthetic Routes
Multiple synthetic pathways can be employed to produce (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol with the desired stereochemical configuration. A common approach involves a two-step process beginning with the condensation reaction between tert-butylamine and (3-chlorophenyl)propanone to form an imine intermediate. This is followed by a stereoselective reduction to yield the target compound with the desired (1S,2S) configuration.
Alternative synthetic routes may include:
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Stereoselective reduction of a β-amino ketone precursor
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Nucleophilic addition to an appropriately substituted epoxide
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Chiral auxiliary-mediated synthesis to control stereochemical outcomes
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Enzymatic resolution of racemic mixtures
Each synthetic pathway offers different advantages in terms of yield, stereoselectivity, scalability, and practical implementation.
Reaction Conditions
The synthesis of (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol requires careful control of reaction conditions to ensure high yield and stereoselectivity. The following table presents a generalized synthetic scheme with typical reaction conditions:
| Step | Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Imine formation | 3-chlorophenylpropanone, tert-butylamine | Room temperature, molecular sieves, 24h | Imine intermediate |
| 2 | Stereoselective reduction | Reducing agent (e.g., NaBH4 or CBS catalyst) | −78°C to −20°C, THF, 4-8h | (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol |
| 3 | Purification | Silica gel chromatography | Ethyl acetate/hexane gradient | Isolated pure product |
The stereoselectivity of the reduction step is crucial and can be enhanced through the use of chiral reducing agents such as the Corey-Bakshi-Shibata (CBS) catalyst or chiral oxazaborolidines. Temperature control is particularly important during the reduction step, as lower temperatures typically favor enhanced stereoselectivity.
Purification Techniques
Obtaining high-purity (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol with the correct stereochemical configuration requires appropriate purification techniques. Common methods include:
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Column chromatography using silica gel with carefully optimized solvent systems
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Recrystallization from appropriate solvent mixtures to enhance stereochemical purity
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Preparative high-performance liquid chromatography (HPLC), potentially with chiral stationary phases
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Formation of diastereomeric salts followed by fractional crystallization
The purification strategy must be tailored to the specific synthetic route and the nature of potential impurities. Analytical techniques such as chiral HPLC, polarimetry, and nuclear magnetic resonance (NMR) spectroscopy are typically employed to confirm the stereochemical purity of the final product.
Chemical Reactivity
Functional Group Reactivity
(1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol contains several functional groups that exhibit distinct reactivity patterns:
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The secondary alcohol (hydroxyl group) can undergo typical alcohol reactions including:
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Oxidation to form a ketone
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Esterification with carboxylic acids or acid chlorides
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Dehydration under acidic conditions
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Conversion to leaving groups (e.g., mesylates or tosylates)
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The secondary amine (tert-butylamino group) can participate in:
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N-acylation reactions
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N-alkylation reactions
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Imine or enamine formation
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Salt formation with acids
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The chlorophenyl moiety can undergo aromatic substitution reactions, particularly:
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Nucleophilic aromatic substitution (limited due to the meta position of chlorine)
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Metal-catalyzed coupling reactions (e.g., Suzuki, Sonogashira)
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Directed lithiation adjacent to the chlorine
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These reactive centers provide multiple handles for chemical derivatization, enabling the synthesis of structurally diverse analogues for structure-activity relationship studies.
Common Chemical Transformations
Several chemical transformations are particularly relevant for converting (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol into useful derivatives:
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Protection/deprotection strategies for the hydroxyl and amino functional groups during multi-step syntheses
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Oxidation of the secondary alcohol to the corresponding ketone, yielding analogues with modified hydrogen-bonding capabilities
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Exchange of the chlorine atom through cross-coupling reactions to introduce various aryl or alkyl substituents
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N-functionalization to create tertiary amines with altered pharmacological profiles
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Formation of carbamates or carbonates from the hydroxyl group to modify pharmacokinetic properties
These transformations provide a foundation for medicinal chemistry exploration, enabling the creation of compound libraries for structure-activity relationship studies.
Pharmacological Properties
Relation to Bupropion
Research Applications
Medicinal Chemistry Applications
(1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol serves as a valuable research tool in medicinal chemistry, particularly in the development of novel neuropsychiatric medications. Its applications include:
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Use as a scaffold for the design of new antidepressant compounds with improved efficacy or reduced side effects
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Exploration as a lead compound for smoking cessation therapies building on the established efficacy of related structures
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Investigation as a potential treatment for attention deficit hyperactivity disorder (ADHD) based on its dopaminergic activity
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Study as a model compound for understanding structure-pharmacokinetic relationships in CNS-active drugs
The compound's well-defined stereochemistry and functional group pattern make it particularly valuable for exploring how specific structural features contribute to biological activity and drug-like properties.
Neuropharmacology Research
In neuropharmacology research, (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol provides opportunities to investigate:
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The role of stereochemistry in neurotransmitter transporter inhibition
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Structure-based differences in blood-brain barrier penetration
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The impact of hydroxylation on metabolic stability and pharmacokinetics of CNS drugs
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Differential effects on various neurotransmitter systems, including norepinephrine, dopamine, and acetylcholine pathways
These investigations contribute to the broader understanding of how chemical structure influences neuropharmacological activity, potentially informing the development of more selective or efficacious neuropsychiatric medications.
Pharmaceutical Development
In pharmaceutical development contexts, (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol offers potential advantages as:
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A lead compound for the development of novel antidepressants with improved side effect profiles
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A starting point for creating medications with dual or multiple mechanisms of action
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A model compound for studying stereoselective synthesis and purification techniques relevant to pharmaceutical manufacturing
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A tool for investigating structure-based approaches to optimizing drug bioavailability and tissue distribution
The compound's defined stereochemistry presents both challenges and opportunities in pharmaceutical development, requiring careful consideration of stereoselective synthesis, analysis, and formulation approaches.
Analytical Characterization
Spectroscopic Data
Comprehensive spectroscopic characterization of (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol provides essential data for confirming its identity and purity. Typical spectroscopic profiles include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Characteristic signals for the aromatic protons (7.0-7.4 ppm), methine protons adjacent to hydroxyl and amino groups (3.5-4.5 ppm), tert-butyl group (1.0-1.2 ppm), and methyl group (0.8-1.0 ppm)
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¹³C NMR: Signals for aromatic carbons (125-140 ppm), carbinol carbon (70-75 ppm), amino-substituted carbon (55-60 ppm), tert-butyl carbons (25-30 ppm), and methyl carbon (15-20 ppm)
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands for O-H stretching (3300-3500 cm⁻¹), N-H stretching (3300-3400 cm⁻¹), C-H stretching (2850-2950 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and C-O stretching (1050-1150 cm⁻¹)
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Mass Spectrometry:
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Molecular ion peak at m/z 241.76 corresponding to the molecular formula C13H20ClNO
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Characteristic fragmentation patterns including loss of the tert-butyl group, hydroxyl group, and various rearrangements
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These spectroscopic data provide complementary information for structure confirmation and purity assessment.
Chromatographic Analysis
Chromatographic techniques play a crucial role in the analysis and quality control of (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase HPLC methods typically employ C18 columns with acetonitrile/water mobile phases
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Chiral HPLC using specialized stationary phases enables separation and quantification of stereoisomers
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Typical detection methods include UV absorption (λmax approximately 260-280 nm) and mass spectrometry
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Gas Chromatography (GC):
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Often requires derivatization of the hydroxyl and amino groups to enhance volatility
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Provides high-resolution separation for purity determination
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Flame ionization detection (FID) or mass spectrometry detection are commonly employed
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Thin-Layer Chromatography (TLC):
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Useful for reaction monitoring and preliminary purity assessment
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Typical mobile phases include mixtures of ethyl acetate/hexane or dichloromethane/methanol
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Visualization methods include UV detection and chemical staining (e.g., ninhydrin, phosphomolybdic acid)
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These chromatographic techniques enable detailed characterization of the compound's purity profile, including detection and quantification of potential stereoisomers, synthesis-related impurities, and degradation products.
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